Casimiroin (CAS 477-89-4) is the definitive reference standard for oncology SAR programs targeting QR2 and aromatase. Substituting crude extracts or simplified quinolones compromises assay reproducibility due to off-target polymethoxyflavones. High-purity Casimiroin eliminates this variability, enabling precise IC50 determination and reliable radiolabeling.
Casimiroin (CAS 477-89-4) is a highly specialized 1,3-dioxolo-quinoline alkaloid originally isolated from Casimiroa edulis. In modern chemoinformatics and industrial procurement, it is primarily utilized as a high-value reference standard and synthetic scaffold for oncology research, specifically targeting Quinone Reductase 2 (QR2) and aromatase. As a crystalline solid with a defined melting point of 202–203 °C and excellent solubility in chloroform and ethyl acetate, Casimiroin offers the precise physicochemical stability required for complex structure-activity relationship (SAR) profiling. Its unique structural topology—featuring an N-methyl group, a 6-methoxy group, and a fused dioxole ring—makes it an indispensable baseline material for the development of non-steroidal aromatase inhibitors and Carbon-11 labeled Positron Emission Tomography (PET) radiotracers [1].
QR2 pathway inhibition studies with structurally validated binding mode
Antimutagenic endpoint review in preneoplastic lesion models
Scalable total synthesis supports analogue SAR programs
Substituting Casimiroin with crude botanical extracts or structurally simplified generic quinolones fundamentally compromises assay reproducibility and target specificity. Crude extracts contain competing polymethoxyflavones (such as Zapotin) that introduce off-target effects in chemoprevention models, making precise IC50 determination impossible. Furthermore, structural modifications to the Casimiroin core drastically alter its pharmacological profile; for example, removing the N-methyl group abolishes its aromatase inhibitory activity, while removing the fused dioxole ring renders the scaffold entirely inactive against both QR2 and aromatase. Consequently, procuring high-purity Casimiroin is strictly necessary for radiochemists and pharmacologists who require its exact dual-targeting baseline for benchmarking synthetic analogs or executing stoichiometric radiolabeling protocols[1].
Structurally validated QR2 binding mode may not transfer to uncharacterized furoquinoline analogs
Antimutagenic and preneoplastic lesion inhibition profile may differ across structural analogs
Purity and lot consistency may vary with isolation-dependent furoquinolines lacking scalable synthetic routes
Casimiroin serves as a potent baseline inhibitor of aromatase, a critical target in hormone-receptor-positive breast cancer. Quantitative assays demonstrate that natural Casimiroin achieves an aromatase IC50 of 3.92 ± 0.67 μM. In stark contrast, substituting Casimiroin with its N-desmethyl analog (Compound 1a) results in a complete loss of aromatase activity (IC50 > 98.49 μM), and removing the fused dioxole ring (Compound 1c) yields an inactive scaffold (IC50 > 500 μM) [1].
| Evidence Dimension | Aromatase Inhibitory Activity (IC50) |
| Target Compound Data | 3.92 ± 0.67 μM |
| Comparator Or Baseline | N-desmethyl analog (> 98.49 μM) and dioxole-cleaved analog (> 500 μM) |
| Quantified Difference | >25-fold to >125-fold loss of activity upon structural deviation |
| Conditions | In vitro aromatase inhibition assay |
Validates the necessity of procuring the exact Casimiroin structure for aromatase benchmarking, as even minor functional group substitutions eliminate target binding.
In the development of chemopreventive agents, Casimiroin is utilized as the foundational reference standard for QR2 inhibition. The intact natural product exhibits a baseline QR2 IC50 of 54.1 ± 6.7 μM. This defined baseline allows researchers to accurately quantify the enhanced potency of synthetic derivatives, such as the 6-methyl substituted analog (Compound 1b), which improves inhibition to 6.2 ± 0.8 μM [1].
| Evidence Dimension | QR2 Inhibitory Activity (IC50) |
| Target Compound Data | 54.1 ± 6.7 μM |
| Comparator Or Baseline | 6-methyl analog 1b (6.2 ± 0.8 μM) |
| Quantified Difference | 8.7-fold improvement in synthetic derivative vs. natural baseline |
| Conditions | Steady-state QR2 inhibition assay (SpectraMax Plus 384 UV/vis) |
Provides the essential quantitative baseline required to evaluate and validate the efficacy of next-generation QR2-targeted synthetic analogs.
Casimiroin's specific molecular architecture makes it an optimal scaffold for the synthesis of [11C]-labeled Positron Emission Tomography (PET) agents. The presence of the methoxy and N-methyl groups provides defined sites for isotopic labeling. Utilizing high-purity Casimiroin as a structural template enables the generation of radiotracers specifically designed for the non-invasive in vivo imaging of QR2 and aromatase expression in breast cancer models, a capability not supported by generic quinolone precursors [1].
| Evidence Dimension | Radiochemical Precursor Viability |
| Target Compound Data | Supports targeted [11C] isotopic labeling for dual QR2/aromatase PET imaging |
| Comparator Or Baseline | Generic quinolones (Lack specific methoxy/N-methyl sites and dual-target affinity) |
| Quantified Difference | Exclusive capability for dual-target [11C] PET tracer generation |
| Conditions | Radiochemical synthesis and PET imaging formulation |
Justifies the procurement of Casimiroin as a specialized starting material for radiochemists developing advanced oncological imaging agents.
In cancer chemoprevention screening, Casimiroin acts as a highly reliable positive control. At a standardized concentration of 10 μg/mL, pure Casimiroin significantly inhibits the formation of 7,12-dimethylbenz[a]anthracene (DMBA)-induced preneoplastic lesions in mouse mammary gland organ culture (MMOC) by >60%. Utilizing the isolated compound eliminates the high variability and off-target toxicity associated with using crude ethyl acetate extracts of Casimiroa edulis [1].
| Evidence Dimension | Inhibition of DMBA-induced preneoplastic lesions |
| Target Compound Data | >60% inhibition at 10 μg/mL |
| Comparator Or Baseline | Crude Casimiroa edulis extract (Subject to batch-to-batch variability and polymethoxyflavone interference) |
| Quantified Difference | Guaranteed >60% inhibition threshold with absolute reproducibility |
| Conditions | Mouse mammary gland organ culture (MMOC) assay |
Ensures reproducible, quantifiable results when validating new chemopreventive screening models, avoiding the inconsistencies of crude botanical extracts.
Due to its established IC50 values (3.92 μM for aromatase and 54.1 μM for QR2), Casimiroin is the ideal baseline reference standard for medicinal chemistry programs developing non-steroidal inhibitors. It allows researchers to accurately benchmark the structure-activity relationships (SAR) of novel synthetic analogs[1].
Casimiroin's unique functional groups (N-methyl and 6-methoxy) make it a highly suitable structural template for radiochemists synthesizing Carbon-11 labeled PET imaging agents. These radiotracers are critical for the non-invasive mapping of aromatase and QR2 expression in breast cancer models [2].
In pharmacological screening, Casimiroin is utilized as a reliable positive control to evaluate the suppression of DMBA-induced preneoplastic lesions. Its use ensures high reproducibility in mouse mammary gland organ culture (MMOC) assays, outperforming variable crude extracts [3].
Casimiroin serves as a definitive analytical marker for the standardization and quality control of Casimiroa edulis extracts. Procuring high-purity Casimiroin enables precise chromatographic quantification necessary for verifying the authenticity and phytochemical consistency of derived products [4].